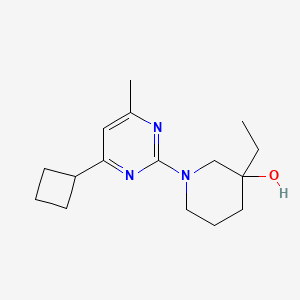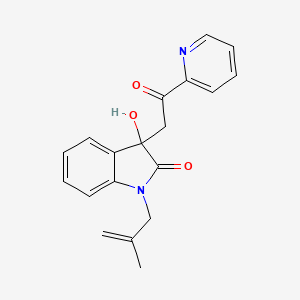![molecular formula C14H17N3O3S B5349259 2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5349259.png)
2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine belongs to a class of compounds that are structurally characterized by the presence of isoxazole and pyridine rings. These compounds are of interest due to their potential applications in various fields of chemistry and materials science.
Synthesis Analysis
- The synthesis of related compounds typically involves the formation of isoxazole and pyridine rings, often through cycloaddition or condensation reactions. For instance, Wu et al. (2012) describe the synthesis of pyrazolo[1,5-a]pyridine derivatives through a smooth [3+2] cycloaddition with electron-deficient alkynes, a method potentially relevant to the synthesis of our target compound (Wu et al., 2012).
Molecular Structure Analysis
- The molecular structure of compounds in this class often features specific geometric arrangements and bond angles between the rings. For example, Seethalakshmi & Palanivel (2017) found that in a structurally similar compound, the isoxazole ring is inclined at specific angles to adjacent rings, influencing the overall molecular conformation (Seethalakshmi & Palanivel, 2017).
Chemical Reactions and Properties
- These compounds are known for participating in various chemical reactions, particularly cycloaddition, as described by Wu et al. (2012). Their reactivity is influenced by the functional groups present on the isoxazole and pyridine rings (Wu et al., 2012).
Physical Properties Analysis
- The physical properties, such as melting points, solubility, and crystalline structure, are largely determined by the specific substituents on the isoxazole and pyridine rings. Research on similar compounds, like those by Naveen et al. (2015), often includes X-ray diffraction studies to determine crystalline structures (Naveen et al., 2015).
Propriétés
IUPAC Name |
3,5-dimethyl-4-(2-pyridin-2-ylpyrrolidin-1-yl)sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10-14(11(2)20-16-10)21(18,19)17-9-5-7-13(17)12-6-3-4-8-15-12/h3-4,6,8,13H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUVRVIVOPQYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5349176.png)

![N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5349190.png)
![1-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5349197.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5349199.png)

![1-benzyl-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B5349206.png)
![2-(5-carboxy-2-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5349217.png)
![2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5349226.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349262.png)
![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
![ethyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5349272.png)